

Introduction: Strategic Importance of a Halogenated Benzylamine Intermediate

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Compound of Interest

Compound Name: **2-Chloro-3-methylbenzylamine**

Cat. No.: **B3077063**

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2-Chloro-3-methylbenzylamine (CAS: 1044256-78-1) is a substituted aromatic amine that serves as a crucial and versatile building block in modern medicinal chemistry. Its structure, featuring a reactive primary amine function and a sterically and electronically defined aromatic ring, makes it a valuable intermediate for constructing complex molecular architectures. The presence of both chloro and methyl substituents on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions—key considerations in drug design.

The utility of halogenated compounds in pharmaceuticals is well-documented, with chlorine atoms frequently incorporated to enhance biological activity or modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and handling of **2-Chloro-3-methylbenzylamine**, grounded in established chemical principles and tailored for researchers and professionals in drug development. Its documented use as an intermediate in the synthesis of novel therapeutic agents, such as 3-phosphoglycerate dehydrogenase inhibitors and CYP17 inhibitors, underscores its relevance in the pursuit of new medicines.^{[1][2]}

Physicochemical and Spectroscopic Profile

Characterizing a synthetic intermediate is a foundational step in ensuring the validity of subsequent reactions and the purity of the final product. Below are the key identifiers and expected analytical properties for **2-Chloro-3-methylbenzylamine**.

Table 1: Core Properties and Identifiers

Property	Value
IUPAC Name	(2-Chloro-3-methylphenyl)methanamine
CAS Number	1044256-78-1
Molecular Formula	C ₈ H ₁₀ ClN
Molecular Weight	155.62 g/mol
Physical Form	No data available
Melting Point	No data available
Boiling Point	No data available

Spectroscopic Signature Analysis

While a definitive, published spectrum for this specific compound is not widely available, its structure allows for a reliable prediction of its key spectroscopic features.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to exhibit distinct signals corresponding to the different chemical environments. The aromatic region should show three protons with complex splitting patterns (doublets or triplets) between δ 7.0-7.4 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.0 ppm, while the amine protons (-NH₂) would present as a broad singlet that can vary in chemical shift (typically δ 1.5-2.5 ppm) depending on solvent and concentration. The methyl group (-CH₃) protons would appear as a sharp singlet around δ 2.2-2.4 ppm. A ¹H-NMR spectrum for a related benzylidenguanidine derivative shows aromatic protons in the δ 7.18-7.24 ppm range and a methyl singlet at δ 2.17 ppm, supporting these predictions.[3]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display eight unique signals. The aromatic carbons would resonate in the δ 125-140 ppm region. The benzylic carbon is expected around δ 45-50 ppm, and the methyl carbon would be found upfield, typically around δ 18-22 ppm.
- IR (Infrared) Spectroscopy: Key vibrational modes would include a characteristic N-H stretch for the primary amine, appearing as two distinct peaks in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching would be observed just above 3000 cm^{-1} , while the C-Cl stretch would appear in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$.

- MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M^+) at m/z 155. The isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1) would be evident, with a corresponding $\text{M}+2$ peak at m/z 157 that is about one-third the intensity of the molecular ion peak. A prominent fragment would be the benzyl cation (loss of NH_2) at m/z 140.

Core Synthesis Methodologies

The synthesis of **2-Chloro-3-methylbenzylamine** can be approached via two primary, reliable routes starting from commercially available precursors. The choice of method often depends on available equipment, scale, and functional group tolerance requirements.

Route 1: Reductive Amination of 2-Chloro-3-methylbenzaldehyde

This is arguably the most direct and widely used method for preparing benzylamines from their corresponding aldehydes.^[1] The process involves two key transformations: the formation of an imine intermediate followed by its in-situ reduction.

Part A: Aldehyde Synthesis

(2-Chloro-3-methylphenyl)methanol

MnO₂, DCM
Room Temp, 12h

Oxidation

2-Chloro-3-methylbenzaldehyde

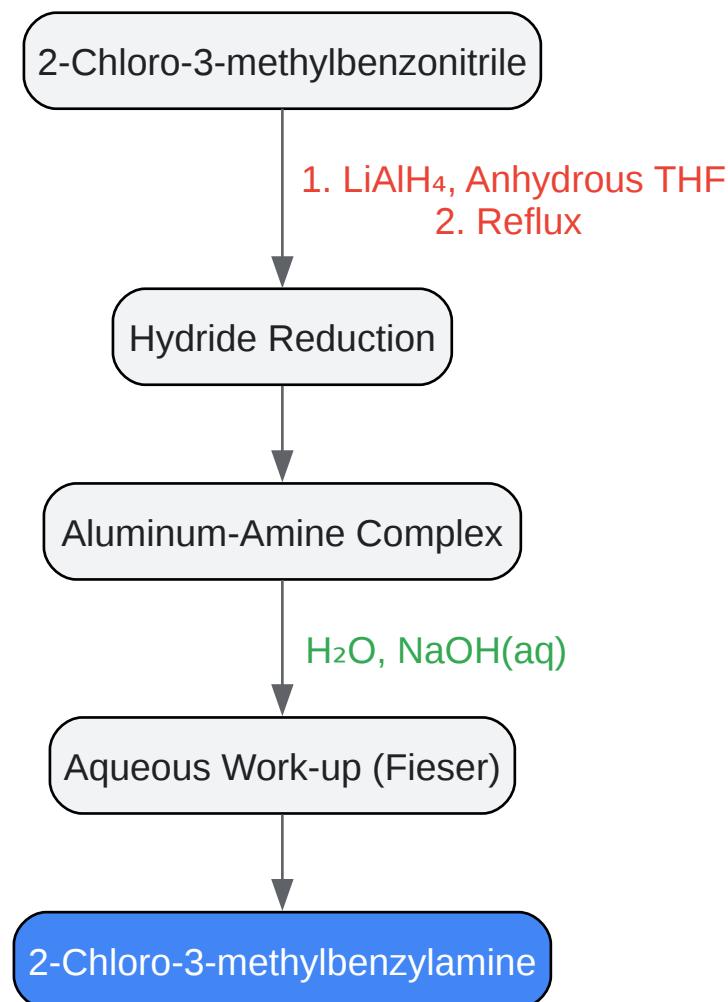
Part B: Reductive Amination

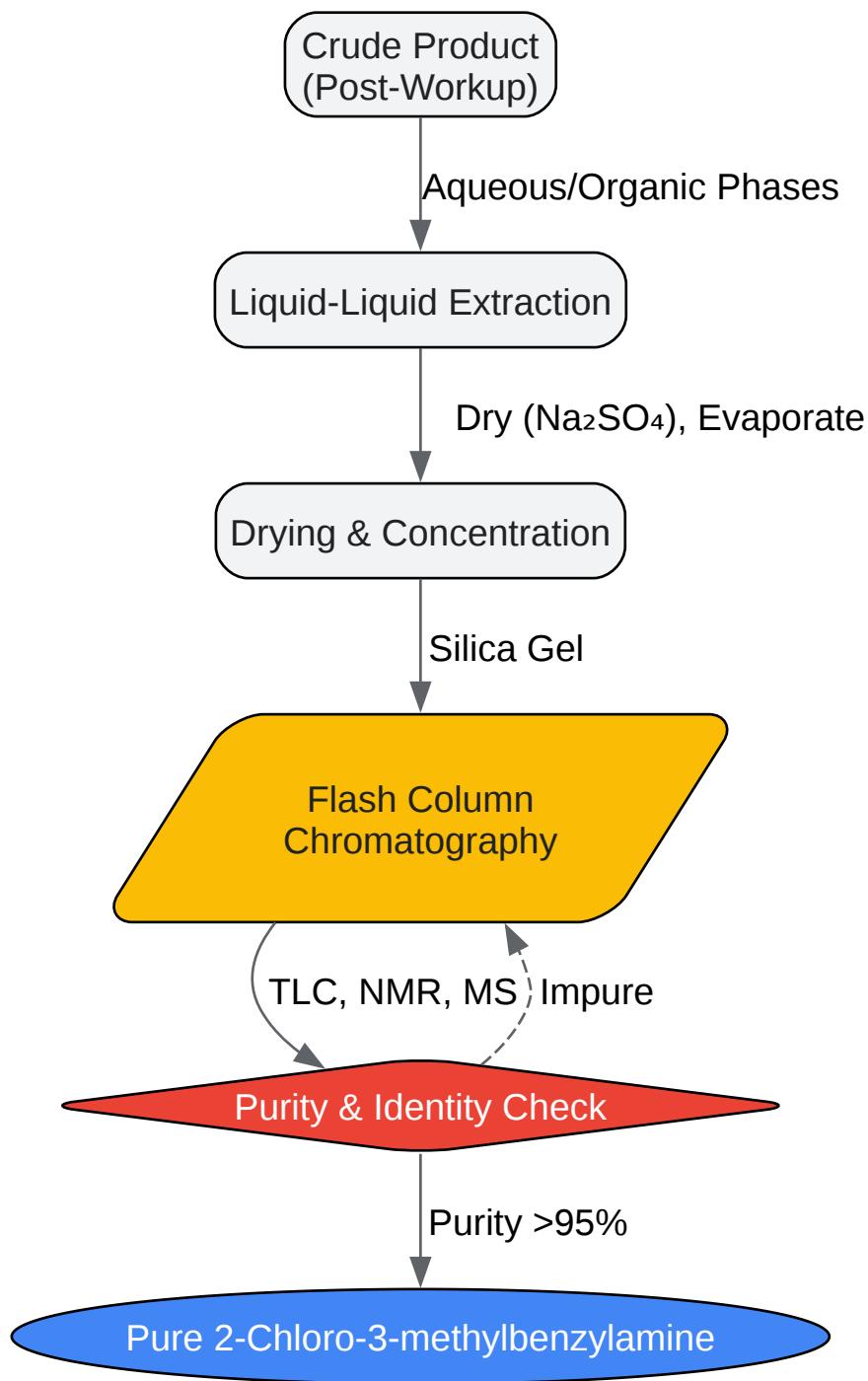
2-Chloro-3-methylbenzaldehyde

NH₄OAc, NaBH₃CN
Methanol

Imine Formation & Reduction

2-Chloro-3-methylbenzylamine



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References

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